molecular formula C10H10Cl3N3O B12349858 3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride CAS No. 1431963-79-9

3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12349858
CAS No.: 1431963-79-9
M. Wt: 294.6 g/mol
InChI Key: JMUMWXQBZALGRE-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dichlorophenoxy group attached to a pyrazol-4-amine structure, with a hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,5-dichlorophenol with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid
  • 2,5-Dichlorophenoxyacetic acid
  • 3,5-Dichlorophenoxyacetic acid

Comparison: 3-(2,5-Dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of a pyrazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

CAS No.

1431963-79-9

Molecular Formula

C10H10Cl3N3O

Molecular Weight

294.6 g/mol

IUPAC Name

3-(2,5-dichlorophenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H9Cl2N3O.ClH/c1-15-5-8(13)10(14-15)16-9-4-6(11)2-3-7(9)12;/h2-5H,13H2,1H3;1H

InChI Key

JMUMWXQBZALGRE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC2=C(C=CC(=C2)Cl)Cl)N.Cl

Origin of Product

United States

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